molecular formula C22H26N4O4 B2533643 N-(2-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902924-95-2

N-(2-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2533643
CAS No.: 902924-95-2
M. Wt: 410.474
InChI Key: DOJPFXHOQPMADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

  • The study of acetaminophen metabolism, as determined by high-resolution liquid chromatography, reveals insights into how related compounds are metabolized in the human body. Understanding the metabolic pathways, including glucuronidation and sulfation processes, is critical for assessing the pharmacokinetics and potential toxicities of novel compounds (Mrochek, Katz, Christie, & Dinsmore, 1974).

Therapeutic Applications and Safety

  • Investigations into the therapeutic applications and safety profiles of compounds like acetaminophen highlight the importance of dosage, efficacy, and side effects. This research can provide a blueprint for evaluating new pharmaceuticals, emphasizing the need for balanced therapeutic efficacy against potential risks (Leonis et al., 2013).

Molecular Mechanisms of Action

  • The study of the mechanisms of action of drugs, such as the selective inhibition of cyclooxygenase by paracetamol, and its effects on various physiological systems, like the closure of the patent ductus arteriosus, provides a basis for understanding how similar compounds might interact with biological targets. This knowledge aids in the design and development of drugs with specific actions and minimal side effects (Cinteză, Ungureanu, Bălgrădean, & Nicolescu, 2018).

Drug Interactions and Toxicology

  • Research on drug interactions and the toxicological profiles of medications like acetaminophen underscores the significance of understanding the interactions between new compounds and biological systems or other drugs. This area of study is crucial for identifying potential adverse effects and mitigating risks associated with drug therapy (Andringa, Bajt, Jaeschke, & Bailey, 2008).

Environmental and Endocrine Disruptors

  • The identification of endocrine-disrupting activities in compounds like alkylphenols and their presence in human tissues highlights the environmental impact and health risks associated with chemical exposure. Research in this area informs the development of safer pharmaceuticals and chemicals with reduced environmental persistence and toxicity (Lopez-Espinosa et al., 2009).

Mechanism of Action

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-4-30-18-10-6-5-9-17(18)24-19(27)14-26-20-16(8-7-12-23-20)21(28)25(22(26)29)13-11-15(2)3/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJPFXHOQPMADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.